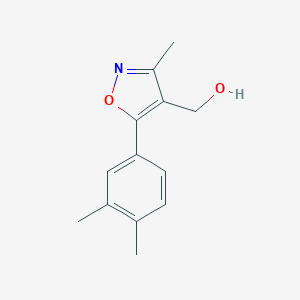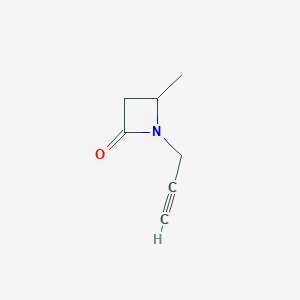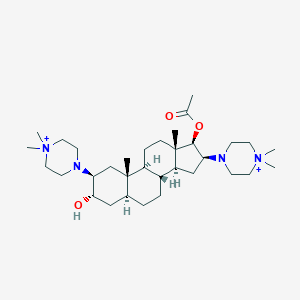
Lkiedsdtyicevedqkee
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lkiedsdtyicevedqkee is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Lkiedsdtyicevedqkee is not yet fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling and gene expression. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including cell growth and differentiation, immune response, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Lkiedsdtyicevedqkee has several advantages as a research tool, including its specificity and potency. It can be used to investigate specific biological processes and pathways with high precision. However, there are also some limitations to its use in lab experiments, such as the difficulty in synthesizing and purifying the compound, and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on Lkiedsdtyicevedqkee. One area of interest is the development of new drugs based on the compound's mechanism of action. Additionally, further research is needed to fully understand the compound's biological effects and potential applications in various fields. Finally, the development of new synthesis methods and purification techniques could help to overcome some of the limitations associated with the use of this compound in lab experiments.
Conclusion:
In conclusion, this compound is a complex organic compound with numerous potential applications in scientific research. It can be used as a research tool to investigate various biological processes and pathways, and it has potential applications in drug discovery and development. While there are some limitations to its use in lab experiments, further research could help to overcome these limitations and unlock the full potential of this promising compound.
Synthesemethoden
Lkiedsdtyicevedqkee is a complex organic compound that can be synthesized using various methods. One of the most common methods is the reaction of two or more simple organic compounds under specific conditions. The synthesis process involves the use of various reagents and catalysts, and it requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
Lkiedsdtyicevedqkee has numerous potential applications in scientific research, particularly in the fields of medicine, biochemistry, and pharmacology. It can be used as a research tool to investigate various biological processes and pathways. Additionally, this compound can be used in drug discovery and development to identify potential drug targets and to develop new drugs.
Eigenschaften
CAS-Nummer |
123380-67-6 |
|---|---|
Molekularformel |
C96H152N22O40S |
Molekulargewicht |
2286.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C96H152N22O40S/c1-10-45(7)75(116-84(145)52(17-13-15-35-98)101-78(139)50(99)36-43(3)4)93(154)107-56(25-31-68(127)128)83(144)110-61(39-72(135)136)87(148)113-63(41-119)90(151)111-62(40-73(137)138)89(150)118-77(47(9)120)95(156)112-59(37-48-18-20-49(121)21-19-48)88(149)117-76(46(8)11-2)94(155)114-64(42-159)91(152)105-57(26-32-69(129)130)85(146)115-74(44(5)6)92(153)106-55(24-30-67(125)126)82(143)109-60(38-71(133)134)86(147)104-53(22-28-65(100)122)80(141)102-51(16-12-14-34-97)79(140)103-54(23-29-66(123)124)81(142)108-58(96(157)158)27-33-70(131)132/h18-21,43-47,50-64,74-77,119-121,159H,10-17,22-42,97-99H2,1-9H3,(H2,100,122)(H,101,139)(H,102,141)(H,103,140)(H,104,147)(H,105,152)(H,106,153)(H,107,154)(H,108,142)(H,109,143)(H,110,144)(H,111,151)(H,112,156)(H,113,148)(H,114,155)(H,115,146)(H,116,145)(H,117,149)(H,118,150)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,74-,75-,76-,77-/m0/s1 |
InChI-Schlüssel |
NDFQQFWSEZIVCS-BTHISMKCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Andere CAS-Nummern |
123380-67-6 |
Sequenz |
LKIEDSDTYICEVEDQKEE |
Synonyme |
CD4 (76-94) CD4(76-94) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)



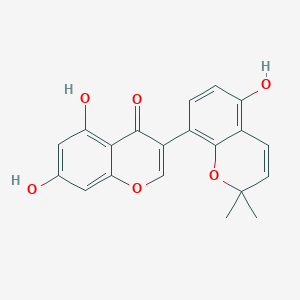
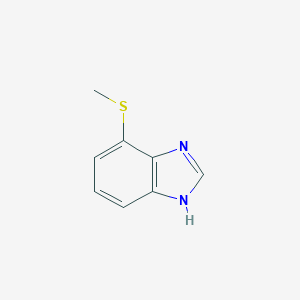
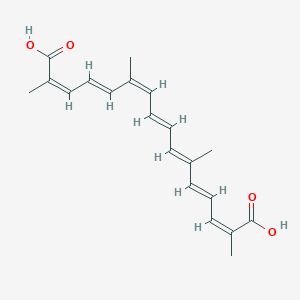
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
